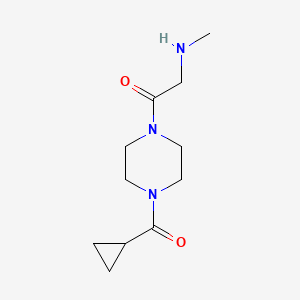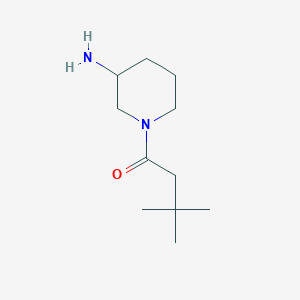
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one
Overview
Description
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which are involved in the regulation of blood glucose levels.
Mode of Action
This compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. The increased level of incretins enhances the secretion of insulin, a hormone that reduces blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones stimulate the pancreas to release more insulin in response to high blood glucose levels. Additionally, GLP-1 inhibits the release of glucagon, a hormone that increases blood glucose levels. Therefore, the overall effect is a decrease in blood glucose levels.
Pharmacokinetics
It is known that dpp-4 inhibitors are readily absorbed orally, and absorption occurs mainly in the small intestine . The metabolism of DPP-4 inhibitors is variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
The inhibition of DPP-4 by this compound results in a decrease in blood glucose levels . This is achieved through the increased secretion of insulin and the decreased release of glucagon, both of which are mediated by the increased levels of incretin hormones.
Preparation Methods
The synthesis of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one involves several steps. One common method includes the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) to form the piperidine ring . Another approach involves the use of primary amines and diols catalyzed by a Cp*Ir complex . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reacting with halogens or other nucleophiles under appropriate conditions. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one can be compared with other piperidine derivatives such as:
Linagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Trelagliptin: Another dipeptidyl peptidase-4 inhibitor with similar applications.
Spiropiperidines: Known for their potential anticancer activity. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other piperidine derivatives.
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRFHZVJBPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


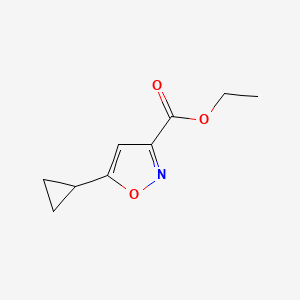


![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464292.png)
![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1464296.png)

![{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464298.png)
![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)

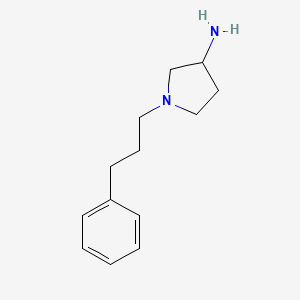
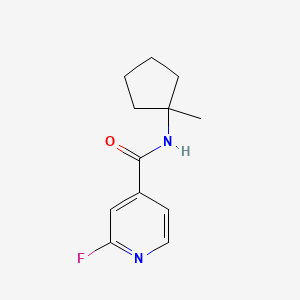
![[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464307.png)
![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)
